trans-Stilbene oxide

概述

描述

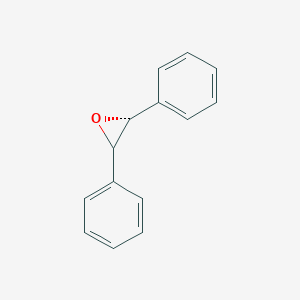

S-trans-stilbene oxide is a trans-stilbene oxide. It is an enantiomer of a R-trans-stilbene oxide.

作用机制

Target of Action

It’s known that stilbenes, a class of compounds to which trans-stilbene oxide belongs, have been found to interact with various biological targets, including the nf-κb pathway .

Mode of Action

It’s known that stilbenes can regulate the nf-κb pathway through the phosphorylation of iκb, leading to its degradation and the release of nf-κb, which then translocates to the nucleus for the transcription of genes .

Biochemical Pathways

Stilbenes, including this compound, are known to affect several biochemical pathways. These include pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . The compound’s interaction with these pathways can lead to various downstream effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Result of Action

It’s known that stilbenes can have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of imidazole under irradiation with a white LED light source has been shown to enhance the enantioselective epoxidation of trans-Stilbene .

生化分析

Biochemical Properties

trans-Stilbene oxide plays a significant role in advanced analytical methodologies . It is involved in innovative catalysis research, specifically in the development of carbon nitride-supported Fe(2) cluster catalysts for alkene epoxidation . This showcases its utility in sustainable chemical synthesis. It has also been shown to modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .

Cellular Effects

This compound has demonstrated beneficial effects in animal studies, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It influences cell function by modulating these cellular processes. It has also been shown to induce transporter expression in rat liver .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver . Additionally, it increases antioxidant response element/electrophile response element luciferase reporter construct activity in HepG2 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time. For instance, the conversion efficiency of trans-Stilbene reaction remained the same for fresh and recycled catalysts after the 4th run . This indicates the stability of the compound in these settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It induces CYP2B1/2, UGT2B1, and Mdr1b mRNA expression in a gender-dependent manner and CYP3A1, epoxide hydrolase, UGT1A6, and Mrp3 in a gender-independent manner .

Subcellular Localization

It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver , indicating its presence in these cells.

生物活性

Introduction

Trans-Stilbene oxide (TSO), an epoxide derivative of trans-stilbene, has garnered attention due to its diverse biological activities. With a molecular formula of C₁₄H₁₂O, TSO is characterized by its three-membered cyclic ether structure, which imparts unique reactivity and biological interactions. This article explores the biological activities of this compound, focusing on its enzymatic induction, potential estrogenic effects, antioxidant properties, and anticancer activities, supported by relevant case studies and research findings.

Cytochrome P450 Enzyme Induction

Research indicates that TSO induces the expression of liver enzymes, particularly Cytochrome P450 2B (CYP2B). This induction occurs through the activation of the constitutive androstane receptor (CAR) . In studies involving rat and mouse models, TSO administration resulted in increased levels of CYP2B mRNA as well as other drug-metabolizing enzymes such as NAD(P)H:quinone oxidoreductase (Nqo1) and epoxide hydrolase .

Table 1: Enzyme Expression Induced by TSO

| Enzyme | Mechanism of Action | Reference |

|---|---|---|

| CYP2B (Cyp2b10) | CAR Activation | |

| NQO1 | Nrf2 Activation | |

| Epoxide Hydrolase | CAR-Dependent | |

| UDP-glucuronosyl-transferase | CAR-Independent |

Transporter Gene Induction

In addition to metabolic enzymes, TSO has been shown to induce the expression of transporter genes in liver tissues. This effect is significant for understanding how TSO may influence drug metabolism and clearance in vivo .

Estrogenic Activity

While trans-Stilbene itself exhibits limited estrogenic activity, studies suggest that metabolites formed from TSO can possess estrogen-like effects. Specifically, liver microsomal metabolism generates compounds such as trans-4-hydroxystilbene that exhibit measurable estrogenic activity. This finding raises concerns about the long-term implications of TSO exposure on hormonal balance and reproductive health.

Antioxidant Properties

Preliminary studies have indicated that TSO may exhibit antioxidant properties. The compound's ability to activate Nrf2, a key transcription factor involved in cellular defense against oxidative stress, suggests potential protective effects against oxidative damage. This mechanism could be relevant for developing therapeutic strategies against oxidative stress-related diseases .

Case Studies and Research Findings

Research into the anticancer properties of TSO has yielded promising results. For instance, studies have demonstrated that TSO can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has been observed to induce apoptosis in human breast cancer cells (MDA-MB-231) and melanoma cells in vitro .

Table 2: Anticancer Effects of TSO

科学研究应用

Analytical Chemistry

Chiral Stationary Phases for Liquid Chromatography

One of the significant applications of trans-Stilbene oxide is in the development of chiral stationary phases for high-performance liquid chromatography (HPLC). It has been utilized in creating cellulose derivative-coated spherical covalent organic frameworks, which enhance enantioseparation efficiency. This application is crucial for pharmaceutical analysis where chirality plays a vital role in drug efficacy and safety .

Method Selection for Chiral HPLC

This compound also aids in selecting methods for chiral HPLC through hysteresis phenomena. This technique improves the specificity and efficiency of analyzing pharmaceutical compounds, allowing for better resolution of enantiomers .

Enantioseparation Efficiency

The compound's derivatives have shown significant influence on the adsorption properties of particles used in ultrafast enantioseparations. Research indicates that varying the loading of chiral selectors can optimize these properties, further enhancing the efficiency of separation processes .

Catalysis

Alkene Epoxidation

In catalysis, this compound has been involved in innovative research focusing on carbon nitride-supported iron(II) cluster catalysts for alkene epoxidation. This application highlights its utility in sustainable chemical synthesis, providing a more environmentally friendly approach to producing epoxides from alkenes .

Biological Research

Genotoxicity Studies

This compound has been studied for its genotoxic effects, particularly its ability to induce sister chromatid exchange in cultured human lymphocytes. Research has shown that genetic polymorphisms in glutathione S-transferase genes can influence the genotoxicity of this compound, suggesting a potential risk factor in individuals with certain genetic backgrounds .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of stilbene derivatives, including this compound. These compounds exhibit stability and effectiveness as preservatives in various formulations, demonstrating their potential use in food preservation and pharmaceuticals .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Analytical Chemistry | Chiral stationary phases for HPLC | Enhances enantioseparation efficiency; pivotal for pharmaceutical analysis |

| Catalysis | Alkene epoxidation using carbon nitride-supported catalysts | Sustainable synthesis method; effective conversion of alkenes to epoxides |

| Biological Research | Genotoxicity studies on cultured human lymphocytes | Induces sister chromatid exchange; influenced by GSTM1 and GSTT1 genotypes |

| Antimicrobial Activity | Stability and effectiveness as preservatives | Exhibits good stability; potential use in food preservation |

Case Studies

- Chiral Separation Techniques

- Environmental Impact Assessment

- Genotoxicity Correlation

属性

IUPAC Name |

(2R,3R)-2,3-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315411 | |

| Record name | (R,R)-Stilbene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Aldrich MSDS] | |

| Record name | trans-Stilbene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25144-18-7, 1439-07-2 | |

| Record name | (R,R)-Stilbene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene oxide, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R,R)-Stilbene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-α,α-epoxydibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBENE OXIDE, (2R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIG187ZROD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: trans-Stilbene oxide primarily interacts with two key enzyme families: epoxide hydrolases (EHs) and glutathione S-transferases (GSTs).

ANone:

- Spectroscopic Data:

- NMR: 1H NMR and 13C NMR data, along with lanthanide-induced shift analysis, have been used to determine the conformation of this compound. [] The phenyl rings are found to be approximately perpendicular to the oxirane ring.

- Circular Dichroism: Studies have demonstrated that the circular dichroism of (+)-trans-stilbene oxide arises mainly from Coulombic interactions between the excitation moments of the two alkyl-phenyl chromophores. This analysis confirms the R,R-configuration for both asymmetric carbon atoms. []

ANone: This question requires further investigation as the provided research papers primarily focus on the biological activity, metabolism, and enzymatic interactions of this compound. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its role as a research tool or model substrate is limited within this dataset.

ANone: The research provided does not delve into specific computational studies or QSAR models developed for this compound.

ANone: The provided research highlights some key SAR aspects of this compound, primarily concerning its interaction with EHs and GSTs:

- Alkyl substituents on the double bond generally increase Vmax, with trans-β-propylstyrene oxide showing the highest turnover rate. []

- cis-Stilbene oxide and styrene oxide exhibit lower Km values than this compound, indicating higher affinity for the enzyme. []

- Bulky substrates like benzo[a]pyrene 4,5-oxide and cholesterol 5,6α-oxide show little to no activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。